molecular formula C5H8N2O2 B8287753 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol CAS No. 80586-54-5

2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol

Cat. No.: B8287753
CAS No.: 80586-54-5
M. Wt: 128.13 g/mol
InChI Key: RYVBHJLZZWJDDY-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol is a chemical compound with the molecular formula C 5 H 8 N 2 O 2 and a molecular weight of 128.13 g/mol . Its CAS registry number is 80586-54-5 . This compound features a 1,2,5-oxadiazole (also known as furazan) heterocycle, a privileged structure in medicinal chemistry known for its metabolic stability and role as a bioisostere for esters and amides. Research Context and Potential Value While specific biological data for this compound is not widely published, the 1,2,5-oxadiazole scaffold and its derivatives are recognized as key building blocks in pharmaceutical research and drug discovery . The presence of both a heterocyclic core and an ethanol functional group makes this molecule a versatile intermediate for chemical synthesis. Researchers can utilize the hydroxyl group for further derivatization, enabling the creation of compound libraries for high-throughput screening against various biological targets. Heterocyclic compounds like this are of significant interest in the development of new therapeutic agents. For instance, structurally related 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, inhibiting proliferation and cell migration . Other research highlights 1,2,4-oxadiazole derivatives exhibiting promising antibacterial and antioxidant activities , with some compounds showing efficacy comparable to standard reference drugs . This suggests potential research pathways for this 1,2,5-oxadiazole analog in oncology and infectious disease studies. Usage Note This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound responsibly in a controlled laboratory setting.

Properties

CAS No.

80586-54-5

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanol

InChI

InChI=1S/C5H8N2O2/c1-4-5(2-3-8)7-9-6-4/h8H,2-3H2,1H3

InChI Key

RYVBHJLZZWJDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table compares 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol with structurally related oxadiazole derivatives:

Compound Name Substituents (Oxadiazole Positions) Functional Group Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Methyl, 3-ethanol Ethanol ~130 (calculated) Not reported -
V-59 (1-(4-fluorophenyl)ethyl derivative) 4-Methyl, 3-ethanone Ketone - Mtb inhibition (EC50: 0.30 μM in macrophages)
(4-Amino-1,2,5-oxadiazol-3-yl)methanol 4-Amino, 3-methanol Methanol 115.09 Potential antibacterial/antioxidant roles
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol 4-Ethyl, 3-methanol Methanol 128.13 Not reported
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol 4-Hydroxymethyl, 3-methanol Methanol 130.10 Acute toxicity (Category 4, oral/dermal)

Key Structural Insights :

  • Methyl vs. Amino groups () may increase hydrogen-bonding capacity, affecting target binding .
  • Ethanol vs. Methanol/Ketone: The ethanol group in the target compound could improve aqueous solubility compared to methanol derivatives, while ketones (as in V-59) may enhance metabolic stability .
Pharmacological Activity
  • V-59 : Exhibits potent antitubercular activity (EC50: 0.30 μM in macrophages) but is inactive in acetate-rich media, highlighting substrate-dependent efficacy .
  • Toxicity Profile: [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes, underscoring the need for safety assessments in ethanol derivatives .
Physicochemical Properties
  • Solubility: Methanol derivatives (e.g., ) are generally less soluble in water than ethanol analogs due to shorter carbon chains.
  • Stability : Oxadiazoles with electron-withdrawing groups (e.g., nitro in ) exhibit higher stability under physiological conditions compared to alkyl-substituted derivatives.

Q & A

Q. What are the established synthetic routes for 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves constructing the 1,2,5-oxadiazole (furazan) ring followed by functionalization. A general approach includes:

  • Step 1 : Formation of the oxadiazole core via cyclization of nitrile oxides or hydroxylamine derivatives with nitriles .
  • Step 2 : Introduction of the ethanol moiety through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or alkylation of hydroxyl precursors) .
  • Optimization : Yield improvements rely on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity (>95% by integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., C5_5H8_8N2_2O2_2) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and Thermogravimetric Analysis (TGA) for decomposition thresholds (>200°C) .
  • Chromatography : HPLC with UV detection to assess purity and stability under storage conditions .

Q. How can researchers evaluate the solubility and physicochemical properties of this compound?

  • Solubility Profiling : Use the shake-flask method in solvents (e.g., ethanol, DMSO) and aqueous buffers (pH 1–13) to determine logP values (predicted ~0.8 via computational tools) .
  • Stability : Monitor hydrolysis susceptibility in aqueous media using LC-MS, particularly under acidic/basic conditions .

Q. What in vitro models are suitable for preliminary biological activity assessment?

  • Antimicrobial Activity : Macrophage infection models (e.g., Mycobacterium tuberculosis in cholesterol media, EC50_{50} determination) .
  • Cytotoxicity : Cell viability assays (MTT/WST-1) in cancer cell lines, noting media composition effects (e.g., acetate vs. cholesterol) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Case Example : EC50_{50} discrepancies in different media (e.g., cholesterol vs. acetate media for Mtb inhibition) .
  • Resolution : Standardize culture conditions (carbon source, pH) and validate via orthogonal assays (e.g., genetic knockdown of target pathways) .
  • Structural Analogs : Compare activity trends with derivatives (e.g., 4-ethyl or 4-fluoro substitutions) to identify structure-activity relationships (SAR) .

Q. What strategies improve synthetic yield in multi-step routes?

  • Design of Experiments (DOE) : Screen parameters (temperature, solvent, catalyst loading) using factorial design.
  • Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyl in ethanol moiety) during oxadiazole ring formation .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) to enhance regioselectivity .

Q. How can mechanistic studies elucidate the compound’s mode of action (MOA)?

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene knockout libraries .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify upregulated/downregulated genes post-treatment .
  • Metabolomics : Track metabolic flux changes (e.g., cholesterol utilization in Mtb) via 13^{13}C isotopic labeling .

Q. What computational methods predict thermal decomposition pathways?

  • Density Functional Theory (DFT) : Simulate bond dissociation energies to identify weak points (e.g., oxadiazole ring opening).
  • TGA-FTIR Coupling : Correlate mass loss events with gaseous decomposition products (e.g., NO or CO release) .

Q. How does functional group compatibility affect derivatization?

  • Ethanol Group Reactivity : Protect the hydroxyl group (e.g., as a silyl ether) during electrophilic substitutions on the oxadiazole ring .
  • Oxadiazole Stability : Avoid strong acids/bases to prevent ring cleavage; use mild conditions (e.g., room temperature for esterifications) .

Q. What advanced spectroscopic techniques resolve structural ambiguities?

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for complex splitting patterns (e.g., oxadiazole-adjacent methyl groups) .
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable (e.g., using slow vapor diffusion in ethanol/water) .

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